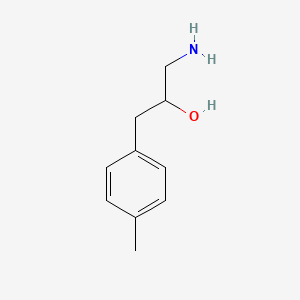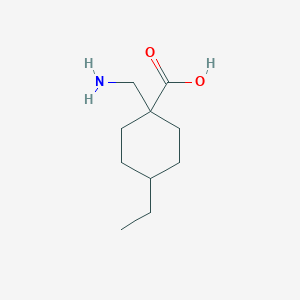
1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid is a synthetic compound known for its structural similarity to gamma-aminobutyric acid (GABA). It is primarily recognized for its use in pharmaceuticals, particularly in the treatment of neuropathic pain and epilepsy. This compound is a white to off-white crystalline solid, soluble in water and both basic and acidic aqueous solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with ethylamine, followed by a series of steps including reduction and carboxylation. The reaction is often carried out in solvents like ethanol or methanol, and the use of catalysts such as palladium on carbon can enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in different chemical syntheses .
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Primarily used in the treatment of neuropathic pain and epilepsy.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism by which 1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid exerts its effects is primarily through the modulation of calcium channels. It decreases the activity of a subset of calcium channels, which in turn reduces the release of excitatory neurotransmitters. This action helps in alleviating neuropathic pain and controlling seizures .
Vergleich Mit ähnlichen Verbindungen
Gabapentin: Another compound structurally similar to GABA, used for similar medical purposes.
Pregabalin: A derivative of gabapentin with enhanced potency and bioavailability.
Uniqueness: 1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid is unique due to its specific structural modifications, which provide it with distinct pharmacokinetic properties. It has a different absorption rate and bioavailability compared to similar compounds, making it a valuable alternative in certain therapeutic contexts .
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-(aminomethyl)-4-ethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-8-3-5-10(7-11,6-4-8)9(12)13/h8H,2-7,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
FIJOKRUYDDUHBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(Benzyloxy)carbonyl]amino}-4-tert-butyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13186668.png)
![Methyl[2-(quinolin-2-yl)ethyl]amine](/img/structure/B13186671.png)

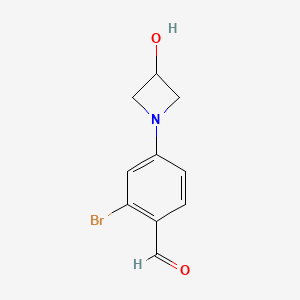


amine](/img/structure/B13186708.png)

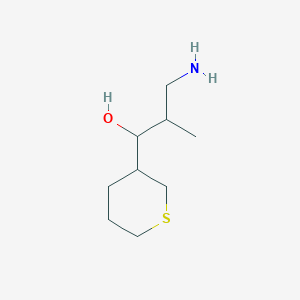
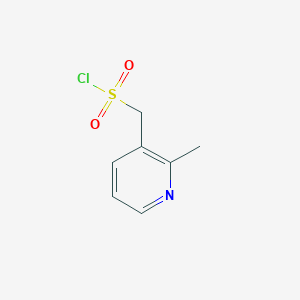
![2-(Chloromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13186726.png)
![(3S,4S)-3-[(1-Ethyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13186736.png)
